molecular formula C13H7BrClFO B1346303 2-Bromo-3'-chloro-4'-fluorobenzophenone CAS No. 951890-07-6

2-Bromo-3'-chloro-4'-fluorobenzophenone

Cat. No. B1346303
M. Wt: 313.55 g/mol
InChI Key: CGRPWIDVINYOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-3’-chloro-4’-fluorobenzophenone” is a chemical compound that belongs to the benzophenone class of organic compounds. It is also known by its IUPAC name as (2-bromophenyl) (3-chloro-4-fluorophenyl)methanone . The molecular weight of this compound is 313.55 .


Synthesis Analysis

The synthesis of similar compounds has been achieved via a Friedel-Crafts acylation reaction . For instance, 4-chloro-4’-fluorobenzophenone was synthesized using a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst .


Molecular Structure Analysis

The molecular structure of “2-Bromo-3’-chloro-4’-fluorobenzophenone” can be represented by the linear formula: C13H7BrClFO . The InChI code for this compound is 1S/C13H7BrClFO/c14-10-4-2-1-3-9 (10)13 (17)8-5-6-12 (16)11 (15)7-8/h1-7H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-3’-chloro-4’-fluorobenzophenone” include a molecular weight of 313.55 . The predicted boiling point is 393.5±37.0 °C and the predicted density is 1.568±0.06 g/cm3 .

Scientific Research Applications

Infrared Spectroscopy

  • Scientific Field: Applied Sciences
  • Application Summary: 2-bromo-4-chlorobenzaldehyde, a compound related to 2-Bromo-3’-chloro-4’-fluorobenzophenone, has been used in research involving infrared (IR) spectroscopy . IR spectroscopy is a common spectroscopic technique used for characterizing compound and solvent interactions .
  • Methods of Application: The research involved experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde using IR spectroscopy and density functional theory (DFT) . The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated .
  • Results: The study found that the scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .

Synthesis of 4-chloro-4’-fluorobenzophenone

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-chloro-4’-fluorobenzophenone, a compound related to 2-Bromo-3’-chloro-4’-fluorobenzophenone, was synthesized using a Friedel-Crafts acylation reaction .
  • Methods of Application: The synthesis involved using 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst . Vacuum distillation was used to obtain the product .
  • Results: The yield of the reaction was 67.41% .

Synthesis of 4-Bromo-4’-chlorobenzophenone

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Bromo-4’-chlorobenzophenone (BCBP) was synthesized to yield a compound with potential photochemical reactivity and photophysical properties .
  • Methods of Application: The synthesis was attempted and the product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .
  • Results: The product was successfully synthesized and characterized .

Photochemical Reduction of 4-Chloro-4’-methylbenzophenone

  • Scientific Field: Photochemistry
  • Application Summary: A benzophenone with substituted chloro and methyl groups was synthesized and characterized using IR, NMR and mass spectroscopies .
  • Methods of Application: The benzophenone was bombarded with UV light in a solution of isopropanol, acetonitrile and glacial acetic acid catalyst in order to make a benzopinacol .
  • Results: There was no evidence of benzopinacol formation .

Characterization of 4-Chloro-4’-Ethoxybenzophenone

  • Scientific Field: Organic Chemistry
  • Methods of Application: The IR stretching regions characteristic of the compound were presented as well as the major splitting peaks in mass spectrometry . There were 1D and 2D H NMR experiments conducted, and they were both presented along with a labeled drawing of the compound with all H’s and C’s identified, verifying the structure of the compound .
  • Results: The structure of the compound was successfully verified .

Photochemical Characteristics and Transition State Comparisons of 4-Fluoro-4’-Methoxybenzophenone

  • Scientific Field: Photochemistry
  • Application Summary: The interactions of 4-fluoro-4’-methoxybenzophenone in a polar solvent EPA and non-polar solvent methyl cyclohexane were studied using UV absorption spectroscopy .
  • Methods of Application: It was determined that a normal n-pi* state is displayed in the presence of the non-polar solvent, however, in the polar solvent there is an observed elimination of the n-pi* transition, due to a charge transfer of one of the lone pairs on the methoxy substituent .
  • Results: The study found that the solvent has a significant effect on the photophysical properties of the compound .

properties

IUPAC Name

(2-bromophenyl)-(3-chloro-4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClFO/c14-10-4-2-1-3-9(10)13(17)8-5-6-12(16)11(15)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRPWIDVINYOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3'-chloro-4'-fluorobenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.